molecular formula C22H14N2O3 B2818665 2-(5-p-Tolyl-[1,3,4]oxadiazol-2-yl)-benzo[f]chromen-3-one CAS No. 263563-32-2

2-(5-p-Tolyl-[1,3,4]oxadiazol-2-yl)-benzo[f]chromen-3-one

Cat. No.: B2818665
CAS No.: 263563-32-2
M. Wt: 354.365
InChI Key: PGFRUTJOLJRWAG-UHFFFAOYSA-N
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Description

2-(5-p-Tolyl-[1,3,4]oxadiazol-2-yl)-benzo[f]chromen-3-one is a synthetic compound that has been studied for its potential applications in scientific research. This compound is known to exhibit a range of biochemical and physiological effects, making it an interesting target for further investigation. In We will also discuss future directions for research on this compound.

Scientific Research Applications

Antimicrobial Activity

A significant application of derivatives similar to 2-(5-p-Tolyl-[1,3,4]oxadiazol-2-yl)-benzo[f]chromen-3-one is their antimicrobial properties. Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives have shown notable in vitro growth inhibition against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as the fungal strain Candida albicans. This indicates potential for use in developing new antimicrobial agents (Bhat, Al-Omar, & Siddiqui, 2013).

Anticancer Activity

The study of polymorphism in compounds similar to the query molecule has been motivated by their potential anticancer activities. Polymorphic structures of these compounds have been thoroughly investigated, suggesting their utility in designing drugs with anticancer properties (Shishkina et al., 2019).

Cytotoxic Activity

Thiazole derivatives bearing a coumarin nucleus synthesized under ultrasound irradiation have been evaluated for their cytotoxic activities against human keratinocytes, indicating their potential in cancer treatment strategies (Gomha & Khalil, 2012).

Synthetic Protocols

The synthesis of 6H-benzo[c]chromen-6-ones, which share a core structure with the query compound, has been reviewed, highlighting their pharmacological importance and the various synthetic routes available. This serves as a guide for the synthesis of similar compounds with potential pharmacological applications (Mazimba, 2016).

Properties

IUPAC Name

2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzo[f]chromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O3/c1-13-6-8-15(9-7-13)20-23-24-21(27-20)18-12-17-16-5-3-2-4-14(16)10-11-19(17)26-22(18)25/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFRUTJOLJRWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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